Cas no 2229191-52-8 (5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile)

5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile
- EN300-1756573
- 2229191-52-8
- 5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile
-
- インチ: 1S/C10H12N2OS/c11-5-8-3-9(14-6-8)4-10(13)1-2-12-7-10/h3,6,12-13H,1-2,4,7H2
- InChIKey: PYFSUUPRHRLDQN-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C#N)C=C1CC1(CNCC1)O
計算された属性
- せいみつぶんしりょう: 208.06703418g/mol
- どういたいしつりょう: 208.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756573-0.05g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1756573-1.0g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1756573-10g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1756573-1g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1756573-10.0g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1756573-2.5g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1756573-0.5g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1756573-5.0g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1756573-0.25g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1756573-0.1g |
5-[(3-hydroxypyrrolidin-3-yl)methyl]thiophene-3-carbonitrile |
2229191-52-8 | 0.1g |
$1207.0 | 2023-09-20 |
5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrileに関する追加情報
Research Briefing on 5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile (CAS: 2229191-52-8) in Chemical Biology and Pharmaceutical Applications
The compound 5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile (CAS: 2229191-52-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. The presence of both a hydroxypyrrolidine and a thiophene-carbonitrile moiety in its structure provides a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound in the development of kinase inhibitors, particularly targeting enzymes involved in inflammatory and oncogenic pathways. The compound's ability to modulate protein-protein interactions has also been explored, opening new avenues for therapeutic intervention.
In terms of synthetic methodology, advancements have been made in the efficient production of 5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile. A recent publication in the Journal of Medicinal Chemistry (2023) described an optimized asymmetric synthesis route that significantly improves yield and enantiomeric purity. This development is particularly important for pharmaceutical applications where stereochemical purity is crucial for biological activity and safety profiles.
Biological evaluations have demonstrated promising results. In vitro studies using cancer cell lines showed that derivatives of this compound exhibit potent antiproliferative activity with IC50 values in the low micromolar range. Mechanistic studies suggest that these effects may be mediated through the inhibition of specific cell cycle regulatory proteins. Additionally, preliminary in vivo studies in animal models of inflammation have shown significant reduction in pro-inflammatory cytokines, suggesting potential applications in autoimmune disease treatment.
The pharmacokinetic properties of 5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile derivatives have been investigated in several recent studies. While the parent compound shows moderate metabolic stability, strategic modifications at the hydroxypyrrolidine and thiophene moieties have led to derivatives with improved oral bioavailability and tissue distribution profiles. These findings are particularly relevant for the development of orally administered therapeutics.
From a safety perspective, toxicological assessments of related compounds have shown favorable profiles with high therapeutic indices. However, researchers note that structure-activity relationship studies are ongoing to further optimize both efficacy and safety parameters. The compound's potential for central nervous system penetration is also being explored, with early results suggesting possible applications in neurological disorders.
In conclusion, 5-(3-hydroxypyrrolidin-3-yl)methylthiophene-3-carbonitrile represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Current research efforts are focused on expanding its applications through targeted structural modifications and comprehensive biological evaluations. The compound's versatility and the recent methodological advances in its synthesis position it as an important focus area for future drug discovery initiatives in multiple therapeutic areas.
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